molecular formula C25H25N3O7S B14855458 N-Fmoc-S-acetamidomethyl-L-cysteine succinimido ester

N-Fmoc-S-acetamidomethyl-L-cysteine succinimido ester

Cat. No.: B14855458
M. Wt: 511.5 g/mol
InChI Key: LKULFXHPZSDOLA-UHFFFAOYSA-N
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Description

Fmoc-cysteine(acetamidomethyl)-N-hydroxysuccinimide ester is a compound widely used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is often employed as a protecting group in solid-phase peptide synthesis. The compound is particularly useful due to its stability and ease of removal under mild conditions.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O7S/c1-15(29)26-14-36-13-21(24(32)35-28-22(30)10-11-23(28)31)27-25(33)34-12-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20-21H,10-14H2,1H3,(H,26,29)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKULFXHPZSDOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-cysteine(acetamidomethyl)-N-hydroxysuccinimide ester typically involves the protection of the cysteine thiol group with an acetamidomethyl group. This is followed by the attachment of the Fmoc group to the amino group of cysteine. The final step involves the formation of the N-hydroxysuccinimide ester. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide .

Industrial Production Methods

Industrial production of Fmoc-cysteine(acetamidomethyl)-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Fmoc-cysteine(acetamidomethyl)-N-hydroxysuccinimide ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Nucleophiles: Amines, alcohols.

Major Products Formed

The major products formed from these reactions include disulfide-linked peptides, reduced peptides with free thiol groups, and peptides with amide bonds .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-cysteine(acetamidomethyl)-N-hydroxysuccinimide ester is used in the synthesis of complex peptides and proteins. It allows for the selective protection and deprotection of cysteine residues, facilitating the formation of disulfide bonds .

Biology

In biological research, the compound is used to study protein folding and stability. It helps in the synthesis of peptides that mimic natural proteins, aiding in the understanding of protein structure and function .

Medicine

In medicine, Fmoc-cysteine(acetamidomethyl)-N-hydroxysuccinimide ester is used in the development of peptide-based drugs. It allows for the precise modification of peptides, enhancing their therapeutic properties .

Industry

In the industrial sector, the compound is used in the large-scale synthesis of peptides for various applications, including cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of Fmoc-cysteine(acetamidomethyl)-N-hydroxysuccinimide ester involves the protection of the cysteine thiol group, preventing unwanted side reactions during peptide synthesis. The Fmoc group protects the amino group, while the N-hydroxysuccinimide ester facilitates the formation of amide bonds. The acetamidomethyl group can be removed under mild conditions, allowing for the selective deprotection of cysteine residues.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-cysteine(trityl)-N-hydroxysuccinimide ester
  • Fmoc-cysteine(tetrahydropyranyl)-N-hydroxysuccinimide ester
  • Fmoc-cysteine(tert-butyl)-N-hydroxysuccinimide ester

Uniqueness

Fmoc-cysteine(acetamidomethyl)-N-hydroxysuccinimide ester is unique due to its stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides that require multiple protection and deprotection steps.

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